Vapitadine

Catalog No.
S635047
CAS No.
793655-64-8
M.F
C17H20N4O
M. Wt
296.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vapitadine

CAS Number

793655-64-8

Product Name

Vapitadine

IUPAC Name

spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

InChI

InChI=1S/C17H20N4O/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16/h1-4,11,19H,5-10H2,(H2,18,22)

InChI Key

VQWGYPVNVICKFC-UHFFFAOYSA-N

SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N

Canonical SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N

Vapitadine is an antihistamine that Barrier Therapeutics is developing as a treatment for allergic reactions of the skin, such as those associated with hives and for the itch associated with atopic dermatitis. An advantage of vapitadine over other antihistamines may be the absence of the sedation, even at high doses.

Vapitadine is a chemical compound classified as an antihistamine, primarily under development for treating allergic reactions, particularly those affecting the skin. It works by antagonizing the histamine H1 receptor, which is responsible for mediating allergic responses. The compound is noted for its potential efficacy in alleviating symptoms associated with allergic reactions, such as itching and inflammation .

. Notably, it can be synthesized through a series of steps that include:

  • Formation of Amides: This involves reacting a precursor compound with hydroxylamine and subsequently adding a reducing agent like zinc in the presence of an acid .
  • Cyclization Reactions: The compound may also undergo cyclization reactions to form its characteristic structure, often involving transition metal catalysts and various solvents to facilitate the reaction .

These reactions highlight the complexity involved in synthesizing Vapitadine and its derivatives.

Vapitadine exhibits significant biological activity as an H1 receptor antagonist. Its mechanism of action includes:

  • Histamine Binding: By competing with histamine for binding at the H1 receptor sites, Vapitadine effectively reduces the physiological effects caused by histamine release during allergic reactions .
  • Efficacy in Animal Models: Studies have shown that Vapitadine can significantly decrease histamine-induced lethality and cutaneous reactions in animal models, indicating its potential therapeutic benefits in clinical settings .

The synthesis of Vapitadine can be approached through various methods:

  • Corey-Chaykovsky Cascade Protocol: This method involves initial epoxide formation followed by ring expansion to synthesize azetidine spirocycles, which can be further modified to yield Vapitadine .
  • Intramolecular Alkylation: This technique utilizes amine nucleophiles in a 1,3-relationship with electrophilic atoms to construct the azetidine ring at later stages of synthesis .
  • Transition Metal Catalysis: Employing catalysts such as palladium or copper allows for more complex transformations necessary for constructing the final compound .

These methods underscore the advanced synthetic strategies required to produce Vapitadine effectively.

Vapitadine's primary application lies in its potential use as an antihistamine for treating allergic conditions. Specific applications include:

  • Treatment of Allergic Reactions: It is being developed to alleviate symptoms associated with skin allergies, such as rashes and itching.
  • Potential Antiviral Properties: Some research indicates that compounds similar to Vapitadine might possess antiviral activity, although this requires further investigation .

Interaction studies reveal that Vapitadine interacts predominantly with the histamine H1 receptor. Key findings include:

  • Competitive Binding: Vapitadine competes effectively with histamine for receptor binding, which is central to its antihistaminic effects .
  • Predictive Interaction Profiles: Studies using databases like ChEMBL indicate that Vapitadine has predicted interactions with several biological targets, reinforcing its role as a selective H1 antagonist .

Vapitadine shares structural and functional similarities with several other antihistamines and compounds targeting the histamine receptor. Notable similar compounds include:

Compound NameClassMechanism of ActionUnique Features
Clemastine FumarateAntihistamineH1 receptor antagonistUsed primarily for seasonal allergies
LoratadineAntihistamineH1 receptor antagonistNon-sedating; longer duration of action
CetirizineAntihistamineH1 receptor antagonistRapid onset; effective for chronic urticaria

Uniqueness of Vapitadine

Vapitadine's unique profile lies in its specific chemical structure and potential dual action against both allergic responses and possible viral infections, setting it apart from traditional antihistamines that primarily focus on allergy relief alone.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.16371127 g/mol

Monoisotopic Mass

296.16371127 g/mol

Heavy Atom Count

22

UNII

Z5014VUX83

Drug Indication

Investigated for use/treatment in atopic dermatitis.

Other CAS

793655-64-8

Wikipedia

Vapitadine

Dates

Last modified: 02-18-2024

Explore Compound Types